Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside)
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Overview
Description
Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) is a flavonoid glycoside compound. It is a derivative of kaempferol, a natural flavonoid found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) typically involves the glycosylation of kaempferol with specific sugar moieties. The reaction conditions often include the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process. For example, the synthesis may involve the use of rhamnose and glucose derivatives under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources, such as the petals of Clitoria ternatea, followed by purification processes. High-performance liquid chromatography (HPLC) is commonly used to isolate and purify the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the kaempferol backbone.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of kaempferol with modified functional groups. These derivatives can exhibit different biological activities and properties .
Scientific Research Applications
Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of flavonoids in plant extracts.
Biology: The compound is studied for its role in plant metabolism and its potential effects on plant growth and development.
Medicine: Research has shown that this compound exhibits anticancer, antioxidant, and anti-inflammatory properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Kaempferol 3-O-beta-D-glucopyranosyl-7-O-alpha-L-rhamnopyranoside: Another kaempferol glycoside with similar biological activities.
Afzelin (Kaempferol-3-O-rhamnoside): Known for its anti-inflammatory and antioxidant properties.
Uniqueness
Kaempferol 3-O-(2’‘-O-alpha-rhamnosyl-6’'-O-malonyl-beta-glucoside) is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to other kaempferol derivatives. This unique structure also contributes to its distinct biological activities .
Biological Activity
Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) is a complex flavonoid glycoside derived from kaempferol, primarily isolated from the petals of Clitoria ternatea. This compound features a unique structure that enhances its biological properties, including antioxidant, anti-inflammatory, and potential therapeutic effects. The molecular formula is C30H32O15, indicating significant glycosylation and functionalization that contribute to its solubility and reactivity in biological systems .
Antioxidant Properties
Kaempferol and its derivatives, including the rhamnosyl-malonyl glycosides, exhibit strong antioxidant activities. Research indicates that this compound can mitigate oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing reactive oxygen species (ROS) levels. In models of oxidative injury, kaempferol supplementation has shown to protect mitochondrial integrity and reduce DNA damage .
Anti-inflammatory Effects
The compound demonstrates potent anti-inflammatory properties. Studies have shown that it can reduce the expression of pro-inflammatory cytokines and inhibit inflammatory pathways. In particular, kaempferol was effective in decreasing levels of TNF-α and IL-6 in various cellular models, suggesting its potential for managing inflammatory diseases .
Hepatoprotective Activity
Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) has been studied for its hepatoprotective effects. Research indicates that it reduces liver damage markers and enhances antioxidant defenses in liver tissues. In animal studies, doses ranging from 10 to 500 mg/kg showed significant reductions in liver enzymes and inflammatory markers, highlighting its protective role against hepatic injury .
Nephroprotective Effects
This compound also exhibits nephroprotective properties. It has been shown to alleviate renal injury by reducing oxidative stress and apoptosis in kidney cells. In studies involving diabetic models, kaempferol improved kidney function and reduced markers of renal damage .
Antimicrobial Activity
Kaempferol derivatives have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial membranes and inhibit essential metabolic processes within the pathogens .
Comparative Analysis with Related Compounds
The biological activities of Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) can be compared with other flavonoids to highlight its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Quercetin 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) | Similar glycosidic structure but different aglycone | Higher antioxidant activity than kaempferol |
Myricetin 3-O-(2'',6''-di-O-alpha-rhamnosyl)-beta-glucoside | Contains two rhamnose units | Exhibits strong anti-inflammatory properties |
Kaempferol 3-O-(6-O-malonyl-beta-glucoside) | Lacks the rhamnose substitution | More straightforward synthesis route |
This table illustrates how structural variations among flavonoids influence their biological activities, with Kaempferol 3-O-(2''-O-alpha-rhamnosyl-6''-O-malonyl-beta-glucoside) possessing a unique profile that may enhance its therapeutic potential .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of kaempferol derivatives:
- Oxidative Stress Mitigation : In a study involving H2O2-induced oxidative stress in cell cultures, kaempferol significantly improved mitochondrial membrane potential and reduced ROS generation .
- Liver Health Improvement : A dose-dependent study indicated that kaempferol at doses of 250 mg/kg reduced liver function enzymes and inflammatory markers in rats subjected to hepatotoxic agents .
- Kidney Function Enhancement : Research demonstrated that kaempferol improved renal function parameters in diabetic rats by decreasing apoptosis markers and enhancing antioxidant enzyme levels .
Properties
Molecular Formula |
C30H32O18 |
---|---|
Molecular Weight |
680.6 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C30H32O18/c1-10-20(37)23(40)25(42)29(44-10)48-28-24(41)21(38)16(9-43-18(36)8-17(34)35)46-30(28)47-27-22(39)19-14(33)6-13(32)7-15(19)45-26(27)11-2-4-12(31)5-3-11/h2-7,10,16,20-21,23-25,28-33,37-38,40-42H,8-9H2,1H3,(H,34,35)/t10-,16+,20-,21+,23+,24-,25+,28+,29-,30-/m0/s1 |
InChI Key |
JTOOPMHFLOLUPJ-BAIKRSKJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)CC(=O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)CC(=O)O)O)O)O)O)O |
Origin of Product |
United States |
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